molecular formula C35H36ClNO4S B3325065 alpha Hydroxy montelukast CAS No. 2045402-27-3

alpha Hydroxy montelukast

Cat. No.: B3325065
CAS No.: 2045402-27-3
M. Wt: 602.2 g/mol
InChI Key: QFJAHHNMKTWTGZ-DZAPPIOQSA-N
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Description

Alpha Hydroxy Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotriene D4 in the lungs, leading to decreased inflammation and relaxation of smooth muscle

Mechanism of Action

Target of Action

Alpha Hydroxy Montelukast, a derivative of Montelukast, primarily targets the leukotriene receptors . Leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis . By antagonizing these receptors, this compound can mitigate the inflammatory response .

Mode of Action

This compound functions as a leukotriene receptor antagonist . It works by binding to leukotriene receptors and blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This blockade prevents the bronchoconstriction and increased vascular permeability caused by leukotrienes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene pathway . By blocking leukotriene receptors, the compound disrupts the signaling pathway, leading to a reduction in inflammation and bronchoconstriction . This can have downstream effects on other inflammatory and immune response pathways.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Montelukast undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile . The bioavailability of Montelukast is relatively low (61–73%), due to losses during gastroenteric absorption and the effect of hepatic first-pass metabolism .

Result of Action

The primary result of this compound’s action is a reduction in inflammation and bronchoconstriction, leading to relief from symptoms of asthma and allergic rhinitis . By blocking the action of leukotrienes, the compound can prevent the bronchospasm and increased vascular permeability that these substances cause .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and efficacy can be affected by the presence of food in the stomach. Additionally, the compound’s stability may be influenced by factors such as pH and temperature . The new dosage forms for Montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium .

Chemical Reactions Analysis

Alpha Hydroxy Montelukast undergoes various chemical reactions, including:

Scientific Research Applications

Alpha Hydroxy Montelukast has several scientific research applications:

Comparison with Similar Compounds

Alpha Hydroxy Montelukast can be compared with other leukotriene receptor antagonists, such as:

This compound is unique due to the presence of the hydroxy group, which may confer additional pharmacological benefits or alter its pharmacokinetic profile compared to other leukotriene receptor antagonists .

Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-7-24(29)13-17-31(42-22-35(18-19-35)32(38)33(39)40)26-8-5-6-23(20-26)10-15-28-16-12-25-11-14-27(36)21-30(25)37-28/h3-12,14-16,20-21,31-32,38,41H,13,17-19,22H2,1-2H3,(H,39,40)/b15-10+/t31-,32?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJAHHNMKTWTGZ-DZAPPIOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2045402-27-3
Record name alpha Hydroxy montelukast
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2045402273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA. HYDROXY MONTELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N056L5XHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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